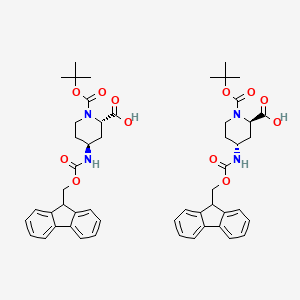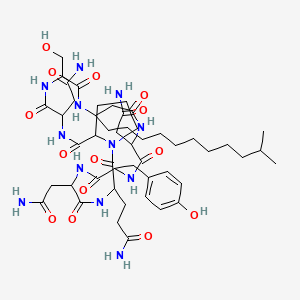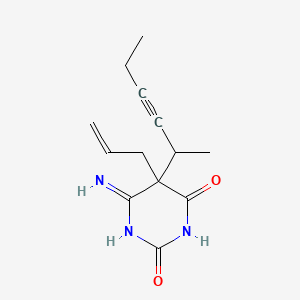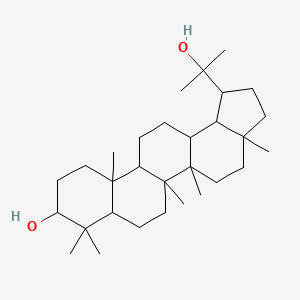![molecular formula C44H38N8Ni-2 B12297134 nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12297134.png)
nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline is a complex organometallic compound. This compound features a nickel ion coordinated with a hexahydroporphyrin structure, which is further substituted with aminophenyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline typically involves the coordination of nickel ions with a pre-synthesized hexahydroporphyrin ligand. The hexahydroporphyrin ligand is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives under acidic conditions. The aminophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the hexahydroporphyrin ligand followed by its coordination with nickel ions. The process requires stringent control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The aminophenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: It is explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: The compound is used in the development of advanced materials, including sensors and electronic devices.
Wirkmechanismus
The mechanism of action of nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline involves its interaction with molecular targets through coordination chemistry. The nickel ion can coordinate with various biomolecules, altering their structure and function. The aminophenyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity. The pathways involved include electron transfer processes and the generation of reactive oxygen species, which can induce cellular damage in targeted applications.
Vergleich Mit ähnlichen Verbindungen
Nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline can be compared with other nickel-porphyrin complexes. Similar compounds include:
Nickel(2+);tetraphenylporphyrin: Lacks the aminophenyl substitutions, resulting in different electronic properties and reactivity.
Nickel(2+);octaethylporphyrin: Features ethyl groups instead of aminophenyl groups, affecting its solubility and interaction with biomolecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C44H38N8Ni-2 |
|---|---|
Molekulargewicht |
737.5 g/mol |
IUPAC-Name |
nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline |
InChI |
InChI=1S/C44H38N8.Ni/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-17,19,22,24,34,37H,18,20-21,23,45-48H2;/q-4;+2/b41-33-,42-35-,43-36-,44-39-; |
InChI-Schlüssel |
FQLZOCMGTQCHOG-RZRDJKQOSA-N |
Isomerische SMILES |
C1C/2[N-]/C(=C(\C3=CC=C([N-]3)/C(=C/4\[N-]C(/C(=C/5\[N-]/C(=C2/C6=CC=C(C=C6)N)/C=C5)/C7=CC=C(C=C7)N)CC4)/C8=CC=C(C=C8)N)/C9=CC=C(C=C9)N)/C1.[Ni+2] |
Kanonische SMILES |
C1CC2=C(C3=CC=C([N-]3)C(=C4CCC([N-]4)C(=C5C=CC(=C(C1[N-]2)C6=CC=C(C=C6)N)[N-]5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Epoxy-1,1,4,12-tetramethylperhydro-7,8a-ethanobenz[f]azulene-4,9,10,10a,12-pentol](/img/structure/B12297063.png)

![3-Methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12297083.png)
![6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride](/img/structure/B12297089.png)

![Benzyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12297105.png)
![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B12297106.png)
![cyclo[DL-Leu-DL-Leu-DL-Pro-DL-Pro-DL-Phe-DL-Phe-DL-Leu-DL-Val-DL-xiIle]](/img/structure/B12297113.png)


![(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B12297139.png)
![[2r,(-)]-2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo[2,3-b]quinolinium](/img/structure/B12297147.png)

